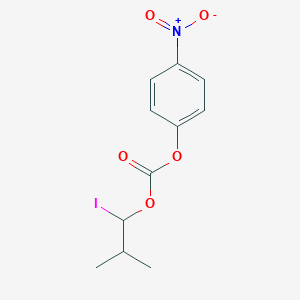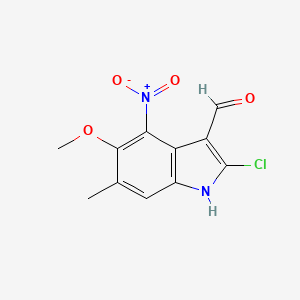
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound, with its unique substituents, is of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, nitration, and alkylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various halogenated, nitrated, and alkylated indole derivatives.
科学研究应用
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is utilized in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the chloro, methoxy, methyl, and nitro substituents.
5-nitroindole: Shares the nitro group but differs in other substituents.
6-methylindole: Contains the methyl group but lacks other substituents.
Uniqueness
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde is unique due to its combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
属性
CAS 编号 |
73355-48-3 |
|---|---|
分子式 |
C11H9ClN2O4 |
分子量 |
268.65 g/mol |
IUPAC 名称 |
2-chloro-5-methoxy-6-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClN2O4/c1-5-3-7-8(6(4-15)11(12)13-7)9(14(16)17)10(5)18-2/h3-4,13H,1-2H3 |
InChI 键 |
GKNBYQDOKIIBEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(N2)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
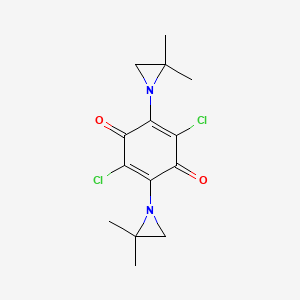
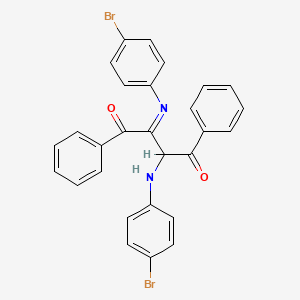

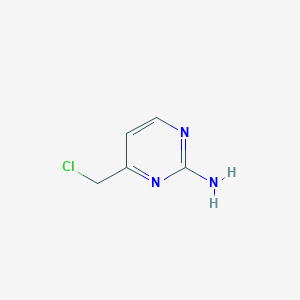
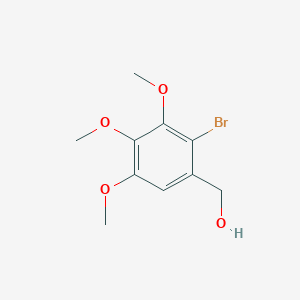
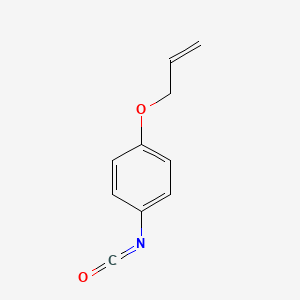
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
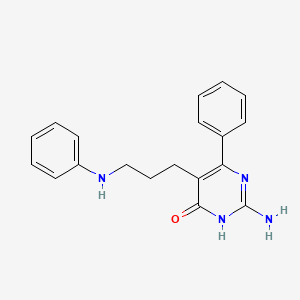
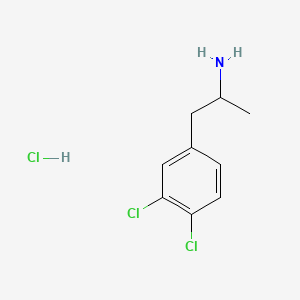
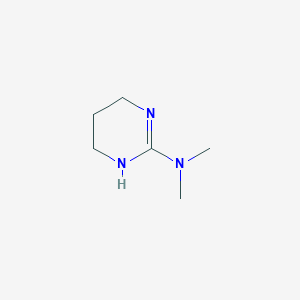
![4-Mercaptopyrido[2,3-d]pyrimidine](/img/structure/B13998428.png)
